molecular formula C8H4Cl2F2O2 B6320710 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane CAS No. 173193-88-9

2,3-Dichloro-2,3-difluoro-1,4-benzodioxane

Cat. No.: B6320710
CAS No.: 173193-88-9
M. Wt: 241.02 g/mol
InChI Key: LHUNZTJDKYWDIZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-difluoro-1,4-benzodioxane is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3-difluoro-1,4-benzodioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like DDQ.

    Reduction: Specific reducing agents can convert it to different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ and protic acids are commonly used.

    Reduction: Metal hydrides or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic aromatic substitution reactions often use bases and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of cation radicals, which can further react to form various organic compounds .

Scientific Research Applications

2,3-Dichloro-2,3-difluoro-1,4-benzodioxane has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways. For instance, its oxidation reactions mediated by DDQ involve the formation of reactive intermediates like cation radicals, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidant.

    2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Another compound with a similar benzodioxane structure but different functional groups.

    5-Chloro-2,3-difluoropyridine: Contains both chlorine and fluorine atoms but has a pyridine ring instead of a benzodioxane ring.

Uniqueness

2,3-Dichloro-2,3-difluoro-1,4-benzodioxane is unique due to its specific combination of chlorine and fluorine atoms on a benzodioxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,3-dichloro-2,3-difluoro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-7(11)8(10,12)14-6-4-2-1-3-5(6)13-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNZTJDKYWDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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